

Delving into A2B Receptor Signaling: A Technical Guide to Utilizing LAS38096

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Compound of Interest

Compound Name: LAS38096

Cat. No.: B1674518

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This in-depth technical guide provides a comprehensive overview of the A2B adenosine receptor signaling pathways and the utility of **LAS38096** as a potent and selective antagonist for its study. This document outlines the core signaling cascades initiated by A2B receptor activation, presents quantitative data on **LAS38096**, and offers detailed experimental protocols for key assays in the field.

Introduction to A2B Receptor Signaling

The A2B adenosine receptor (A2BAR) is a G protein-coupled receptor (GPCR) that is activated by adenosine. Unlike other adenosine receptor subtypes, the A2B receptor has a lower affinity for adenosine and is thought to be primarily activated under conditions of cellular stress or injury where adenosine levels are significantly elevated. A2BAR is coupled to various G proteins, including Gs, Gq, and Gi, leading to the activation of multiple downstream signaling pathways. This pleiotropic signaling capacity allows the A2B receptor to mediate a wide range of physiological and pathophysiological processes, including inflammation, fibrosis, angiogenesis, and immune responses. The cell-type-specific expression and coupling of A2B receptors result in diverse and sometimes opposing biological effects, making it a complex but important therapeutic target.

LAS38096: A Potent and Selective A2B Receptor Antagonist

LAS38096 is a non-xanthine derivative that has been identified as a potent and selective antagonist of the A2B adenosine receptor. Its high affinity and selectivity make it an invaluable tool for elucidating the specific roles of the A2B receptor in various cellular and disease models.

Quantitative Data for LAS38096

The following table summarizes the key quantitative parameters of **LAS38096**, providing a clear comparison of its activity.

Parameter	Value	Cell Line	Assay Type	Reference
Binding Affinity (Ki)	17 nM	-	Radioligand Binding Assay	[1][2]
cAMP Inhibition (IC50)	321 nM	Human Embryonic Kidney (HEK-293)	cAMP Accumulation Assay	N/A
IL-6 Release Inhibition (IC50)	Data not available for LAS38096 (A different A2B antagonist showed an IC50 of 6.1 nM in human lung fibroblasts)	Human Lung Fibroblasts (LL29)	IL-6 Release ELISA	[3]
Intracellular Calcium Mobilization Inhibition (IC50)	Data not available for LAS38096	-	Calcium Flux Assay	-
ERK Phosphorylation Inhibition (IC50)	Data not available for LAS38096	-	Western Blot / ELISA	-

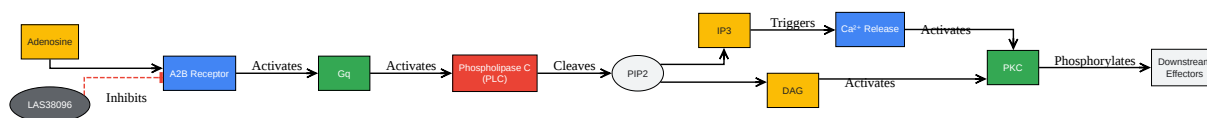
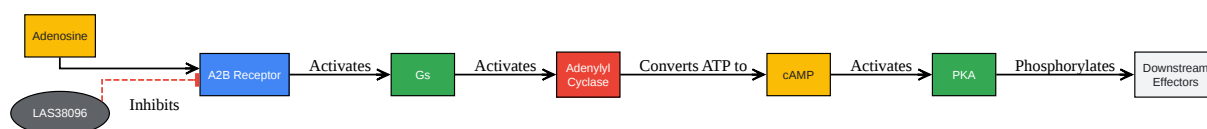
Note: While specific IC₅₀ values for **LAS38096** in calcium mobilization and ERK phosphorylation assays are not readily available in the public domain, its potent antagonism of the A2B receptor suggests it would effectively inhibit these pathways when they are A2B-receptor mediated.

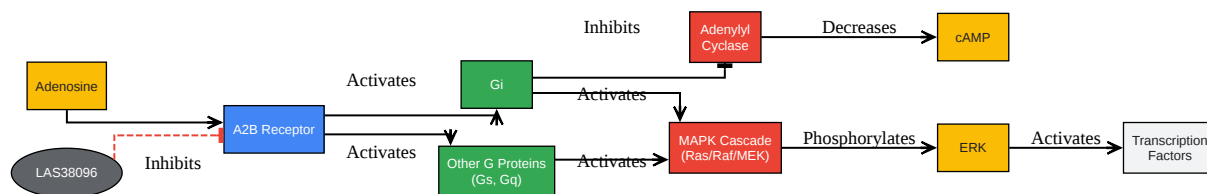
A2B Receptor Signaling Pathways

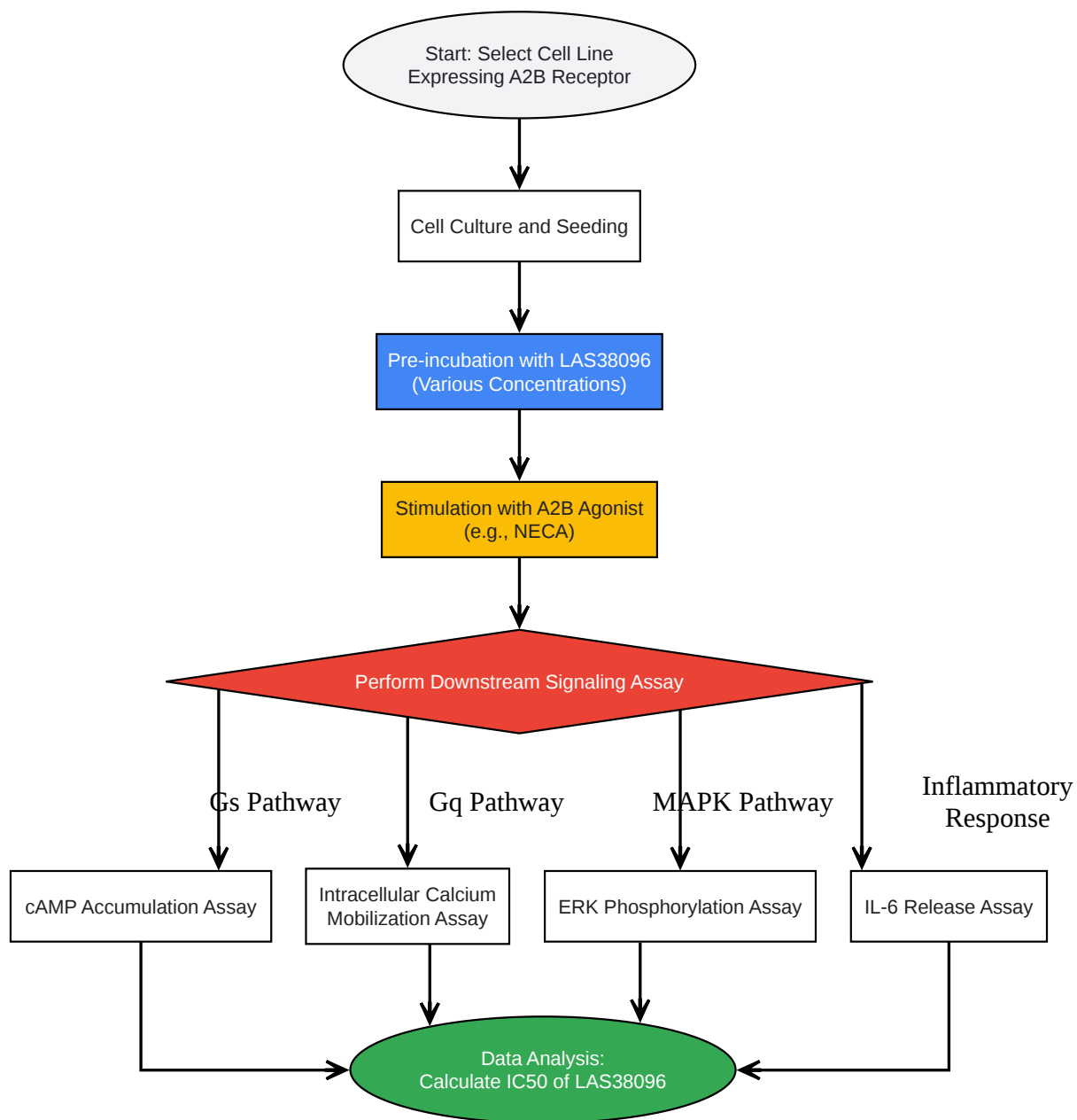
Activation of the A2B receptor can trigger a cascade of intracellular events depending on the G protein it couples with. The primary signaling pathways are detailed below.

Gs-cAMP-PKA Pathway

The most well-characterized pathway for the A2B receptor is its coupling to the Gs alpha subunit, which activates adenylyl cyclase (AC). This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, regulating processes such as gene expression, metabolism, and cell growth.







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